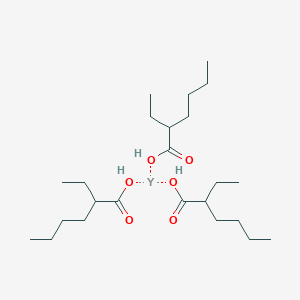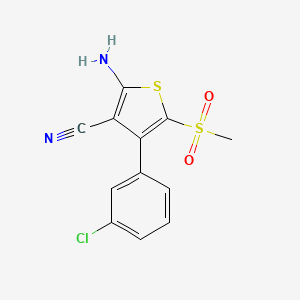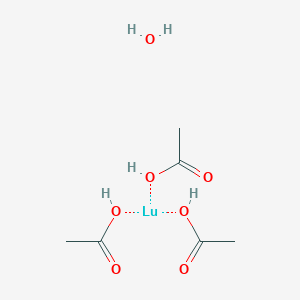
Tris(2-ethylhexanoyloxy)yttrium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium(III) 2-ethylhexanoate is an organometallic compound with the chemical formula [CH3(CH2)3CH(C2H5)CO2]3Y. It is a coordination complex where yttrium is bonded to three 2-ethylhexanoate ligands. This compound is known for its applications in various fields, including catalysis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Yttrium(III) 2-ethylhexanoate can be synthesized by reacting yttrium oxide (Y2O3) with 2-ethylhexanoic acid in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, ensuring complete dissolution of yttrium oxide and formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of yttrium(III) 2-ethylhexanoate often involves large-scale reactors where yttrium oxide is continuously fed into a reactor containing 2-ethylhexanoic acid. The reaction is maintained at elevated temperatures to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Yttrium(III) 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form yttrium(III) oxide.
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands, such as acetylacetonate or nitrate.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as hydrogen peroxide or oxygen.
Substitution: Typically involves the use of a stronger ligand in a suitable solvent under reflux conditions.
Major Products:
Oxidation: Yttrium(III) oxide.
Substitution: Yttrium complexes with different ligands.
Aplicaciones Científicas De Investigación
Yttrium(III) 2-ethylhexanoate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of other yttrium compounds and coordination complexes.
Biology: It is used in the preparation of yttrium-based nanoparticles for biomedical applications.
Industry: It is used as a catalyst in polymerization reactions and as an additive in coatings and paints.
Mecanismo De Acción
The mechanism of action of yttrium(III) 2-ethylhexanoate involves the coordination of yttrium with the 2-ethylhexanoate ligands. This coordination stabilizes the yttrium ion and allows it to participate in various chemical reactions. The molecular targets and pathways depend on the specific application, such as catalysis or biomedical use .
Comparación Con Compuestos Similares
- Yttrium(III) acetate hydrate
- Yttrium(III) chloride hexahydrate
- Yttrium(III) nitrate tetrahydrate
- Yttrium(III) oxide
Comparison: Yttrium(III) 2-ethylhexanoate is unique due to its organic ligands, which provide solubility in organic solvents and compatibility with organic reactions. In contrast, compounds like yttrium(III) oxide and yttrium(III) chloride hexahydrate are more commonly used in inorganic reactions and are less soluble in organic solvents .
Propiedades
Fórmula molecular |
C24H48O6Y |
|---|---|
Peso molecular |
521.5 g/mol |
Nombre IUPAC |
2-ethylhexanoic acid;yttrium |
InChI |
InChI=1S/3C8H16O2.Y/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |
Clave InChI |
DWQHHFSPGQRLMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)




![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)](/img/structure/B12062764.png)



